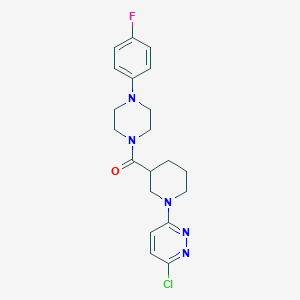![molecular formula C19H16N6O2 B10985426 2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B10985426.png)
2-(1-oxophthalazin-2(1H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a unique structure. Let’s break it down:
- The core structure consists of a phthalazinone ring (1-oxophthalazin-2(1H)-yl), which contains a ketone group (1-oxo) and a fused bicyclic system.
- Attached to the phthalazinone ring is an acetamide group (N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]).
- The compound’s systematic name is quite a mouthful, but it reflects its intricate structure.
Preparation Methods
- Synthetic routes for this compound may involve multistep reactions. Unfortunately, specific literature on its preparation is scarce.
- industrial production methods likely include efficient synthetic pathways to achieve high yields.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions
Common Reagents and Conditions:
Major Products: These depend on the specific reaction conditions and starting materials.
Scientific Research Applications
Chemistry: Investigate its reactivity, design new derivatives, and explore its role in organic synthesis.
Biology: Study its interactions with biological macromolecules (enzymes, receptors) and potential pharmacological applications.
Medicine: Assess its therapeutic properties (e.g., antimicrobial, anticancer, or anti-inflammatory effects).
Industry: Explore its use as a building block for pharmaceuticals or agrochemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets. It could:
- Inhibit enzymes (e.g., by binding to active sites).
- Interfere with cellular signaling pathways.
- Modulate gene expression.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct analogs, but we can compare it to related structures:
- Highlight its uniqueness based on substituents and functional groups.
Phthalazinones: Explore compounds with similar phthalazinone cores.
Triazoles: Investigate other triazole-containing molecules.
Remember, this compound’s detailed exploration requires access to specialized literature and databases
Properties
Molecular Formula |
C19H16N6O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(1-oxophthalazin-2-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H16N6O2/c26-18(11-25-19(27)17-4-2-1-3-15(17)9-21-25)23-16-7-5-14(6-8-16)10-24-13-20-12-22-24/h1-9,12-13H,10-11H2,(H,23,26) |
InChI Key |
XLKMAKVMOLBGNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-isopropyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B10985348.png)
![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]pyridazin-3(2H)-one](/img/structure/B10985352.png)
![3-[1-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-sulfamoylbenzyl)propanamide](/img/structure/B10985360.png)
![2-(4-chlorophenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B10985361.png)
![[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10985364.png)

![[3-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B10985367.png)
![N-(4-chlorophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10985375.png)
![3-(5-bromo-1H-indol-1-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10985381.png)
![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-propyl-1H-pyrrol-2-yl}pyridine-4-carboxamide](/img/structure/B10985388.png)
![N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B10985389.png)
![3-(3-acetyl-1H-indol-1-yl)-N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]propanamide](/img/structure/B10985396.png)
![N-(2-{[(2-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10985417.png)
